Nojirimycin

Catalog No.
S537451
CAS No.
15218-38-9
M.F
C6H13NO5
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nojirimycin

CAS Number

15218-38-9

Product Name

Nojirimycin

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1

InChI Key

BGMYHTUCJVZIRP-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(N1)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

5-amino-D-glucose, nojirimycin, nojirimycin sulfate (2:1), nojirimycin sulfite (1:1), nojirimycin, (alpha)-isomer

Canonical SMILES

C(C1C(C(C(C(N1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)O)O)O)O)O

Description

The exact mass of the compound Nojirimycin is 179.0794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Imino Sugars - Imino Pyranoses - Supplementary Records. It belongs to the ontological category of hydroxypiperidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nojirimycin is a naturally occurring alkaloid, classified as a 1-deoxynojirimycin, which is a type of imino sugar. Its chemical formula is C6_6H13_{13}NO5_5. This compound is notable for its role as an inhibitor of various glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Nojirimycin has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases related to carbohydrate metabolism and viral infections.

  • Reduction Reactions: Nojirimycin can be reduced using sodium borohydride, leading to various derivatives that maintain its biological activity while altering its solubility and absorption characteristics .
  • Glycosylation: It can undergo glycosylation reactions to form α-C-glycosides, which are important for developing new therapeutic agents .
  • Acetylation: The compound can be acetylated to enhance its stability and modify its pharmacokinetic properties .

Nojirimycin exhibits a range of biological activities:

  • Glycosidase Inhibition: It acts as an effective inhibitor of α-glucosidases and other glycosidases, which makes it useful in managing conditions like diabetes by slowing carbohydrate absorption in the intestine .
  • Antiviral Properties: Research indicates that nojirimycin may possess antiviral properties, particularly against certain viruses by interfering with their glycoprotein processing .
  • Potential Anticancer Activity: Some studies suggest that nojirimycin may have anticancer effects due to its ability to modulate glycosylation patterns on cell surfaces, influencing cell signaling pathways involved in tumor growth .

Several methods have been developed for synthesizing nojirimycin:

  • Total Synthesis: A notable method involves the total synthesis of both enantiomers of nojirimycin through chemo- and diastereoselective olefinic oxidation of unsaturated amines .
  • Stereoselective Synthesis: A stereoselective approach has been developed using a bicyclic carbamate-type starting material, allowing for efficient production of nojirimycin derivatives .
  • C-Glycoside Formation: The synthesis of C-glycosides from nojirimycin has been achieved through reactions with various reagents like allylmagnesium bromide, yielding compounds with enhanced biological activity .

Nojirimycin has several applications across various fields:

  • Pharmaceuticals: It is primarily explored for its potential in treating diabetes and viral infections due to its glycosidase inhibitory properties.
  • Biotechnology: The compound is used in research settings to study carbohydrate metabolism and enzyme functions.
  • Agriculture: There is interest in utilizing nojirimycin as a natural pesticide due to its effects on insect glycosidases.

Studies have focused on the interactions of nojirimycin with various enzymes and receptors:

  • Enzyme Interaction: Nojirimycin selectively inhibits several glycosidases, affecting their activity and providing insights into carbohydrate metabolism regulation .
  • Cellular Interactions: Research indicates that nojirimycin alters glycoprotein structures on cell surfaces, impacting cell signaling and immune responses .

Nojirimycin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
1-DeoxynojirimycinSimilar backboneGlycosidase inhibitionLacks the hydroxyl group at C-1
Dextro-NojirimycinEnantiomerSimilar inhibitory effectsDifferent stereochemistry
MiglitolStructural analogGlycosidase inhibitionSynthetic origin; used in diabetes
AcarboseStructural analogGlycosidase inhibitionUsed clinically for diabetes

Nojirimycin's uniqueness lies in its specific stereochemistry and natural origin, which may confer distinct biological properties compared to synthetic analogs.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

179.07937252 g/mol

Monoisotopic Mass

179.07937252 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Enzyme Inhibitors

Wikipedia

Nojirimycin

Dates

Modify: 2024-02-18
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2: Xu Y, Choi SR, Kung MP, Kung HF. Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs. Nucl Med Biol. 1999 Oct;26(7):833-9. PubMed PMID: 10628565.
3: Brumshtein B, Aguilar-Moncayo M, Benito JM, García Fernandez JM, Silman I, Shaaltiel Y, Aviezer D, Sussman JL, Futerman AH, Ortiz Mellet C. Cyclodextrin-mediated crystallization of acid β-glucosidase in complex with amphiphilic bicyclic nojirimycin analogues. Org Biomol Chem. 2011 Jun 7;9(11):4160-7. doi: 10.1039/c1ob05200d. Epub 2011 Apr 11. PubMed PMID: 21483943.
4: Mitchell EP, Withers SG, Ermert P, Vasella AT, Garman EF, Oikonomakos NG, Johnson LN. Ternary complex crystal structures of glycogen phosphorylase with the transition state analogue nojirimycin tetrazole and phosphate in the T and R states. Biochemistry. 1996 Jun 11;35(23):7341-55. PubMed PMID: 8652510.
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8: Argoudelis AD, Reusser F, Mizsak SA, Baczynskyj L. Antibiotics produced by Streptomyces ficellus II. Feldamycin and nojirimycin. J Antibiot (Tokyo). 1976 Oct;29(10):1007-14. PubMed PMID: 994320.
9: Godin G, Compain P, Masson G, Martin OR. A general strategy for the practical synthesis of nojirimycin C-glycosides and analogues. Extension to the first reported example of an iminosugar 1-phosphonate. J Org Chem. 2002 Oct 4;67(20):6960-70. PubMed PMID: 12353989.
10: Niwa T, Tsuruoka T, Goi H, Kodama Y, Itoh J, Inouye S, Yamada Y, Niida T, Nobe M, Ogawa Y. Novel glycosidase inhibitors, nojirimycin B and D-mannonic-delta-lactam. Isolation, structure determination and biological property. J Antibiot (Tokyo). 1984 Dec;37(12):1579-86. PubMed PMID: 6549315.
11: Cipolla L, Fernandes MR, Gregori M, Airoldi C, Nicotra F. Synthesis and biological evaluation of a small library of nojirimycin-derived bicyclic iminosugars. Carbohydr Res. 2007 Sep 3;342(12-13):1813-30. Epub 2007 Apr 18. PubMed PMID: 17477911.
12: Fuhrmann U, Bause E, Ploegh H. Inhibitors of oligosaccharide processing. Biochim Biophys Acta. 1985 Jun 24;825(2):95-110. Review. PubMed PMID: 3159432.
13: Nauerth A, Lemansky P, Hasilik A, von Figura K, Bause E, Legler G. Cell type dependent inhibition of transport of cathepsin D in HepG2 cells and fibroblasts exposed to deoxy-manno-nojirimycin and deoxynojirimycin. Biol Chem Hoppe Seyler. 1985 Nov;366(11):1009-16. PubMed PMID: 2934077.
14: Brumshtein B, Aguilar-Moncayo M, García-Moreno MI, Ortiz Mellet C, García Fernández JM, Silman I, Shaaltiel Y, Aviezer D, Sussman JL, Futerman AH. 6-Amino-6-deoxy-5,6-di-N-(N'-octyliminomethylidene)nojirimycin: synthesis, biological evaluation, and crystal structure in complex with acid beta-glucosidase. Chembiochem. 2009 Jun 15;10(9):1480-5. doi: 10.1002/cbic.200900142. PubMed PMID: 19437524.
15: Stavale EJ, Vu H, Sampath A, Ramstedt U, Warfield KL. In vivo therapeutic protection against influenza A (H1N1) oseltamivir-sensitive and resistant viruses by the iminosugar UV-4. PLoS One. 2015 Mar 18;10(3):e0121662. doi: 10.1371/journal.pone.0121662. eCollection 2015. PubMed PMID: 25786028; PubMed Central PMCID: PMC4364785.
16: Tsukamoto K, Uno A, Kubota Y, Shimada S, Hori Y, Imokawa G. Role of asparagine-linked carbohydrates in pulmonary metastasis of B16-F10 murine melanoma cells: implication through glycosylation inhibition by nojirimycin. Melanoma Res. 1992 May;2(1):33-9. PubMed PMID: 1643422.
17: Dubernet M, Defoin A, Tarnus C. Asymmetric synthesis of the L-fuco-nojirimycin, a nanomolar alpha-L-fucosidase inhibitor. Bioorg Med Chem Lett. 2006 Mar 1;16(5):1172-4. Epub 2005 Dec 20. PubMed PMID: 16376079.
18: Suzuki H, Ohto U, Higaki K, Mena-Barragán T, Aguilar-Moncayo M, Ortiz Mellet C, Nanba E, Garcia Fernandez JM, Suzuki Y, Shimizu T. Structural basis of pharmacological chaperoning for human β-galactosidase. J Biol Chem. 2014 May 23;289(21):14560-8. doi: 10.1074/jbc.M113.529529. Epub 2014 Apr 15. PubMed PMID: 24737316; PubMed Central PMCID: PMC4031513.
19: Hettkamp H, Bause E, Legler G. Inhibition by nojirimycin and 1-deoxynojirimycin of microsomal glucosidases from calf liver acting on the glycoprotein oligosaccharides Glc1-3Man9GlcNAc2. Biosci Rep. 1982 Nov;2(11):899-906. PubMed PMID: 6218840.
20: Atsumi S, Iinuma H, Nosaka C, Umezawa K. Biological activities of cyclophellitol. J Antibiot (Tokyo). 1990 Dec;43(12):1579-85. PubMed PMID: 2148935.

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